molecular formula C19H14N2 B5296341 6-Anilinophenanthridine

6-Anilinophenanthridine

Cat. No.: B5296341
M. Wt: 270.3 g/mol
InChI Key: NLCRMICVJWDJPG-UHFFFAOYSA-N
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Description

6-Anilinophenanthridine is a nitrogen-containing heterocyclic compound derived from phenanthridine It is characterized by the presence of an aniline group attached to the phenanthridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Pictet-Hubert reaction, which involves the cyclization of 2-aminobiphenyl with formaldehyde in the presence of zinc chloride at elevated temperatures . Another approach is the Morgan-Walls reaction, which uses phosphorus oxychloride and nitrobenzene as solvents .

Industrial Production Methods: Industrial production of 6-Anilinophenanthridine may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the development of metal-free and environmentally friendly synthetic methods is an area of ongoing research .

Chemical Reactions Analysis

Types of Reactions: 6-Anilinophenanthridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phenanthridinone derivatives, substituted phenanthridines, and various functionalized phenanthridine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Anilinophenanthridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This property is exploited in the design of DNA-binding dyes and potential anticancer agents . Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and material science .

Comparison with Similar Compounds

Uniqueness: 6-Anilinophenanthridine is unique due to the presence of the aniline group, which enhances its reactivity and potential for functionalization. This makes it a versatile compound for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

N-phenylphenanthridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-2-8-14(9-3-1)20-19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)21-19/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCRMICVJWDJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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